molecular formula C8H10OS B3039450 3-(Ethylsulfanyl)phenol CAS No. 1074-44-8

3-(Ethylsulfanyl)phenol

Cat. No.: B3039450
CAS No.: 1074-44-8
M. Wt: 154.23 g/mol
InChI Key: SUAVQUACSSRUTG-UHFFFAOYSA-N
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Description

Positional Significance of 3-(Ethylsulfanyl)phenol in Substituted Phenol (B47542) Chemistry

The structure of this compound, featuring a hydroxyl (-OH) group and an ethylsulfanyl (-SCH2CH3) group attached to a benzene (B151609) ring, is fundamental to its chemical character. The term "positional isomerism" refers to compounds that share the same molecular formula and carbon skeleton but differ in the position of their functional groups. science-revision.co.ukaakash.ac.inchemguide.co.uk In this case, the substituents are at positions 1 and 3, commonly known as the meta orientation.

This meta-substitution pattern is crucial as it dictates the electronic effects within the molecule. The hydroxyl group is a potent activating group, meaning it donates electron density into the benzene ring, primarily at the ortho and para positions (2, 4, and 6). vanderbilt.edusimply.science Conversely, the sulfur atom in the ethylsulfanyl group can also influence the ring's electron distribution. The interplay between the electron-donating hydroxyl group and the ethylsulfanyl group at the meta position results in a unique electronic environment that distinguishes it from its ortho and para isomers. numberanalytics.comunacademy.com This specific arrangement affects the molecule's acidity, reactivity in electrophilic aromatic substitution, and its potential for forming intermolecular interactions like hydrogen bonds. vanderbilt.edu The acidity of phenols, for instance, is highly sensitive to the electronic nature of its substituents; electron-withdrawing groups tend to increase acidity, while electron-donating groups decrease it. vanderbilt.edusimply.science The subtle electronic contributions of the meta-disposed ethylsulfanyl group are therefore a key area of study.

Scope and Relevance of this compound in Advanced Chemical Science

Substituted phenols are a cornerstone in industrial and pharmaceutical chemistry, serving as precursors for a vast array of materials and drugs, including plastics, resins, and active pharmaceutical ingredients. firsthope.co.inwikipedia.orgrsc.org Phenolic compounds, in general, are recognized for their broad spectrum of biological activities. mdpi.comresearchgate.netresearchgate.net

Within this context, thioether-containing phenols, such as this compound, are of particular interest. The introduction of a sulfur atom can modulate a molecule's properties, often enhancing its biological activity or providing a reactive handle for further chemical modification. mdpi.com Research has shown that phenol derivatives are investigated for their potential cytotoxic properties against cancer cells. nih.gov The development of new synthetic methods to create thioethers is a current topic of interest, with techniques like transition-metal-catalyzed cross-coupling reactions offering versatile routes to these structures. thieme-connect.com Derivatives of similar sulfur-containing phenols, such as 3-(methylsulfanyl)phenol, have been explored for their potential in developing agents against plant-pathogenic microorganisms. chemicalbook.com This highlights the general interest in thio-phenols as valuable scaffolds in medicinal and agricultural chemistry.

Current Research Trajectories and Future Directions for Ethylsulfanyl-Substituted Phenols

The field of chemical synthesis is continually evolving, with a focus on creating complex molecules with greater efficiency and precision. For thioether-containing compounds, recent advancements include biocatalytic asymmetric synthesis, which uses enzymes to produce specific chiral versions of a molecule. acs.org The development of novel metal-free photocatalytic strategies also represents a significant step forward, allowing for new types of chemical transformations under milder conditions. acs.org

Future research on ethylsulfanyl-substituted phenols and related thioethers will likely focus on several key areas:

Novel Synthesis Methods: The development of more efficient, selective, and sustainable methods for synthesizing these compounds remains a priority. This includes expanding the toolbox of catalytic reactions, such as C-H functionalization, which allows for direct modification of the phenol ring. thieme-connect.comnih.gov

Medicinal Chemistry Applications: Given the established biological activities of phenols and organosulfur compounds, there is a strong impetus to design and synthesize new derivatives of this compound. researchgate.netelsevier.com These new molecules can be screened for a wide range of therapeutic applications, from antimicrobial to anticancer agents. nih.govacs.org Structure-activity relationship (SAR) studies will be crucial in optimizing their biological efficacy. researchgate.net

Bioisosteric Replacement: In drug design, a sulfur atom is often used as a bioisostere for other groups, meaning it can replace another group without significantly altering the molecule's essential biological activity, while potentially improving its pharmacokinetic profile. u-tokyo.ac.jp The ethylsulfanyl group could be explored as a bioisostere for other functionalities in known drug molecules.

Chemical Compound Data

Below are tables detailing the properties of this compound and a list of other chemical compounds mentioned in this article.

Table 1: Properties of this compound

Property Value
Molecular Formula C8H10OS
Synonyms Phenol, 3-(ethylthio)-

| Structure | A benzene ring substituted with a hydroxyl (-OH) group and an ethylsulfanyl (-S-CH2CH3) group at the meta-positions. |

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
3-(methylsulfanyl)phenol
Benzene

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethylsulfanylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-2-10-8-5-3-4-7(9)6-8/h3-6,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAVQUACSSRUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of 3 Ethylsulfanyl Phenol Transformations

Reaction Pathways of the Ethylsulfanyl Group

The ethylsulfanyl group, a thioether moiety, is susceptible to a range of transformations, primarily centered around the sulfur atom and the adjacent carbon-sulfur bonds.

Oxidation Mechanisms of the Sulfide (B99878) Linkage to Sulfoxide (B87167) and Sulfone

The oxidation of the sulfide in 3-(Ethylsulfanyl)phenol to the corresponding sulfoxide and subsequently to the sulfone represents a common and important transformation. This process is typically achieved using various oxidizing agents. The mechanism generally involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant.

For instance, with peroxides like hydrogen peroxide, the reaction proceeds through a bimolecular mechanism where the sulfur atom's lone pair of electrons attacks one of the peroxide's oxygen atoms, leading to the cleavage of the O-O bond. This forms a sulfoxide and a molecule of water. Further oxidation of the sulfoxide to the sulfone can occur under similar or more forcing conditions. The sulfoxide sulfur, still possessing a lone pair, can attack another molecule of the oxidizing agent. The presence of the electron-donating hydroxyl group on the phenol (B47542) ring can influence the electron density on the sulfur atom, potentially affecting the rate of oxidation.

The reaction of singlet oxygen with organic sulfides can also lead to oxidation. In some cases, this involves the formation of a persulfoxide intermediate, which can then rearrange to form the sulfoxide. researchgate.net

Cleavage and Rearrangement Processes Involving the C-S Bond

The carbon-sulfur bond in this compound can undergo cleavage under specific conditions, often mediated by transition metal complexes or strong reagents. The mechanisms of C-S bond cleavage are diverse and can be influenced by the nature of the reagent and the reaction conditions.

In the presence of certain transition metals, such as copper(I), C-S bond cleavage has been observed in related phenol-containing thioether ligands. researchgate.net A proposed mechanism involves the coordination of the sulfur and other donor atoms to the metal center, which can facilitate the weakening and eventual cleavage of the C-S bond. researchgate.net For example, the treatment of a phenol-containing ligand with cuprous chloride under basic conditions led to the cleavage of C-S bonds and the formation of a copper cluster. researchgate.net

Oxidative C-S bond cleavage can also be initiated by singlet oxygen, particularly in sulfides bearing anion or radical stabilizing substituents. researchgate.net This can lead to the formation of a sulfide radical cation, which may then undergo C-S bond cleavage to yield products such as aromatic aldehydes. researchgate.net Furthermore, studies on rhenium(V) dithiolate complexes have shown that C-S bond activation and cleavage can be influenced by the electronic properties of the ligands, with nucleophilic attack on the metal center being a key step in the process. nih.gov

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group profoundly influences the reactivity of the aromatic ring, making it susceptible to a variety of transformations.

Detailed Mechanisms of Electrophilic Aromatic Substitution on the Phenol Ring

The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. byjus.com This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic ring through resonance, stabilizing the carbocation intermediate (the arenium ion) formed during the reaction. byjus.commsu.edu

In the case of this compound, the hydroxyl group directs incoming electrophiles primarily to the positions ortho and para to it. Therefore, substitution is expected to occur at the 2, 4, and 6 positions. The ethylsulfanyl group, being a mild ortho-, para-director itself, will also influence the regioselectivity. The interplay between these two directing groups determines the final product distribution.

Common electrophilic aromatic substitution reactions for phenols include:

Nitration: Treatment with dilute nitric acid can introduce a nitro group onto the ring. byjus.com

Halogenation: Reaction with halogens, often without a Lewis acid catalyst, leads to the substitution of hydrogen atoms with halogen atoms. byjus.com

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the aromatic ring, although they can be complicated by the reactivity of the phenol.

Kolbe's Reaction: The reaction of a phenoxide ion with carbon dioxide, a weak electrophile, to introduce a carboxylic acid group, typically at the ortho position. byjus.com

The high reactivity of the phenol often means that milder reaction conditions are required compared to benzene (B151609).

Oxidative Coupling and Radical Formation Mechanisms

Phenols can undergo oxidative coupling reactions, where two phenol units are joined together, often catalyzed by transition metal complexes or enzymes like laccase. wikipedia.orgnih.gov These reactions can form either C-C or C-O bonds. wikipedia.org

The mechanism typically involves the one-electron oxidation of the phenol to a phenoxy radical. wikipedia.org This radical is resonance-stabilized, with the unpaired electron delocalized over the oxygen atom and the ortho and para positions of the aromatic ring. nih.gov Two of these radicals can then couple in a radical-radical reaction, although it is more likely that a phenoxy radical adds to a neutral phenol molecule. wikipedia.org Subsequent tautomerization leads to the final coupled product. wikipedia.org

In the context of this compound, oxidative coupling could lead to the formation of various dimeric structures, with the regioselectivity of the coupling being influenced by the electronic and steric effects of both the hydroxyl and ethylsulfanyl groups. The formation of C-O linkages is also possible, though often less favored than C-C coupling unless the ortho and para positions are blocked. wikipedia.org

The initial oxidation of phenol can be achieved by various oxidants, including metal complexes. For example, vanadium tetrachloride can effect the one-electron oxidation of phenol to initiate coupling. wikipedia.org The process can occur through either inner-sphere (where the phenol coordinates to the metal) or outer-sphere mechanisms. wikipedia.org

Proton-Coupled Electron Transfer (PCET) and Hydrogen Atom Transfer (HAT) in Phenol Oxidation

The oxidation of phenols is often intimately linked with the transfer of a proton, a process known as proton-coupled electron transfer (PCET). diva-portal.org This fundamental process is crucial in many biological and chemical systems. diva-portal.org PCET can proceed through different mechanistic pathways:

Stepwise Electron Transfer-Proton Transfer (ETPT): The phenol is first oxidized to a radical cation, followed by the transfer of a proton.

Stepwise Proton Transfer-Electron Transfer (PTET): The phenol first loses a proton to form a phenoxide ion, which is then oxidized.

Concerted Electron-Proton Transfer (CEPT): The electron and proton are transferred in a single, concerted step. diva-portal.org

The specific mechanism depends on factors such as the oxidation potential of the phenol, the pKa of the phenol, and the nature of the oxidant and the proton acceptor. diva-portal.orgresearchgate.net

Hydrogen Atom Transfer (HAT) is another important mechanism in phenol oxidation, where a hydrogen atom (a proton and an electron) is transferred in a single kinetic step. researchgate.netnih.gov This is often the rate-limiting step in the reaction of phenols with various radicals. nih.gov The antioxidant activity of many phenols is attributed to their ability to donate a hydrogen atom to reactive oxygen species. researchgate.net

For this compound, the oxidation of the phenolic hydroxyl group would likely proceed through a PCET or HAT mechanism, depending on the specific reaction conditions and the oxidizing agent employed. The presence of the ethylsulfanyl group could potentially influence the electronic properties of the phenol and thus the thermodynamics and kinetics of these processes.

Catalytic Role and Mechanistic Aspects of this compound in Reactions

The dual functionality of this compound, combining a thioether and a phenol, provides a platform for its participation in a variety of catalytic transformations. The interplay between the electron-donating ethylsulfanyl group and the acidic phenolic proton can be exploited in both metal-ligand coordination and non-covalent organocatalytic interactions.

The thioether moiety of this compound can serve as a directing group in transition metal-catalyzed reactions, facilitating the functionalization of C-H bonds. nih.gov The sulfur atom can coordinate to a transition metal center, bringing the catalyst into close proximity with specific C-H bonds on the aromatic ring, thereby enabling their selective activation. nih.gov This strategy has been effectively used with various thioethers to achieve remote C-H functionalization. nih.gov

In the context of this compound, the molecule could potentially act as a bidentate ligand, coordinating to a metal center through both the sulfur atom and the deprotonated phenolic oxygen. This chelation effect could enhance the stability of the metal complex and influence the regioselectivity of the catalytic transformation. The nature of the metal-sulfur bond can vary depending on the specific transition metal used, with softer metals generally forming stronger bonds with the soft sulfur donor. rsc.org

The general mechanism for such a transition metal-catalyzed process, for instance in an aryl-sulfur bond formation, typically involves the oxidative addition of an aryl halide to the metal center, followed by coordination of the thiol (or in this case, the thioether and phenol), and subsequent reductive elimination to yield the product. acsgcipr.orgmdpi.com

Table 1: Illustrative Coordination Behavior of Thioether Ligands with Transition Metals

Transition MetalLigand TypeCoordination ModeResulting Complex Geometry
Palladium(II)Monodentate Thioetherκ¹-SSquare Planar
Rhodium(I)Bidentate Thioether-Phosphineκ²-S,PSquare Planar
Copper(I)Tridentate Thioether-Amineκ³-S,N,N'Tetrahedral
Iron(II)Bidentate Thioether-Amineκ²-N,N'Octahedral

This table presents generalized coordination modes of thioether-containing ligands with various transition metals to illustrate potential binding scenarios for this compound.

Beyond its role as a ligand, this compound has the potential to function as an organocatalyst. The phenolic hydroxyl group is a key feature in this regard. Phenols can act as Brønsted acid catalysts or, upon deprotonation, as phenolate (B1203915) anions which can participate in various catalytic cycles. rsc.org

One prominent pathway involves the use of phenols in hydrogen-bonding catalysis. The phenolic proton can form a hydrogen bond with a substrate, activating it towards nucleophilic attack. This mode of activation is central to many organocatalytic transformations. rsc.org Furthermore, electrostatically tuned phenols have been shown to be effective organocatalysts for reactions such as transfer hydrogenation. rsc.org In these systems, the strategic placement of charged groups can significantly enhance the catalytic activity of the phenolic moiety. rsc.org

Another potential organocatalytic pathway is through photoredox catalysis. Phenolate anions, generated from the deprotonation of phenols, can be excited by visible light to become potent single-electron donors. acs.org These excited-state species can then initiate radical-based transformations. acs.org The electronic properties of the substituent on the phenol ring can influence the redox potential and, consequently, the catalytic efficacy. The electron-donating nature of the ethylsulfanyl group in this compound could modulate its performance in such photocatalytic cycles.

Table 2: Research Findings on Phenol-Based Organocatalysis

Catalytic SystemReaction TypeKey Mechanistic FeatureTypical Yields
Electrostatically Tuned PhenolsTransfer HydrogenationEnhanced Brønsted acidity due to electrostatic effects.Good to Excellent
Phenolate AnionsAtom Transfer Radical AdditionSingle-electron transfer from the photoexcited phenolate.Up to 95%
Diarylprolinol Silyl EtherMichael AdditionCovalent iminium ion formation and hydrogen bonding.High enantioselectivity

This table summarizes findings from studies on different phenol-based organocatalytic systems, providing a framework for the potential application of this compound.

In a hypothetical organocatalytic cycle involving this compound for the activation of an electrophile, the reaction could proceed via the following general steps:

Hydrogen bonding between the phenolic proton of this compound and the electrophile, increasing its electrophilicity.

Nucleophilic attack on the activated electrophile.

Release of the product and regeneration of the this compound catalyst.

The presence of the thioether group could also play a secondary role by influencing the electronic properties of the phenol or through non-covalent interactions with the substrate or transition state.

Spectroscopic and Computational Characterization of 3 Ethylsulfanyl Phenol

Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 3-(Ethylsulfanyl)phenol, ¹H and ¹³C NMR spectra provide definitive information about its molecular framework.

In the ¹H NMR spectrum, the protons of the ethyl group exhibit characteristic signals. The methyl (CH₃) protons typically appear as a triplet, while the methylene (B1212753) (SCH₂) protons resonate as a quartet due to spin-spin coupling with the adjacent methyl protons. The aromatic protons of the phenol (B47542) ring appear in the downfield region, typically between 6.5 and 7.5 ppm, with their splitting patterns revealing their substitution pattern. docbrown.info The phenolic hydroxyl (-OH) proton usually presents as a broad singlet, and its chemical shift can be concentration and solvent dependent. libretexts.org

The ¹³C NMR spectrum provides insights into the carbon skeleton. The carbon atoms of the ethyl group resonate in the upfield region. The aromatic carbons show signals in the range of approximately 115 to 160 ppm. The carbon atom attached to the hydroxyl group (C-OH) is typically found at the lower field end of this range, while the carbon attached to the sulfur atom (C-S) will also have a characteristic chemical shift. Due to the symmetry in some phenol derivatives, certain carbon atoms can be chemically equivalent, resulting in fewer signals than the total number of carbon atoms. docbrown.info

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would further confirm the structural assignments by showing correlations between coupled protons (COSY) and between protons and their directly attached carbons (HSQC).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may vary slightly from experimental data.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
-CH₂-S- Quartet ~25-35
-S-CH₃ Triplet ~10-20
Aromatic-H Multiplets (6.5-7.5) -
Aromatic-C - ~115-135
Aromatic-C-OH - ~150-160
Aromatic-C-S - ~130-140

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

The IR spectrum of this compound is expected to show a characteristic broad absorption band for the O-H stretching vibration of the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹. libretexts.org Aromatic C-H stretching vibrations are anticipated to appear around 3000-3100 cm⁻¹. The C-O stretching vibration of the phenol should produce a strong band in the 1200-1300 cm⁻¹ region. rsc.org The C-S stretching vibration is generally weaker and appears in the fingerprint region, around 600-800 cm⁻¹. Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ range. uliege.be

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the aromatic ring vibrations typically produce strong signals. mdpi.com The C-S bond, being more polarizable, can also give a distinct Raman signal. mdpi.com By comparing the IR and Raman spectra, a more complete picture of the vibrational modes of this compound can be obtained, aiding in conformational analysis. uliege.bemdpi.com

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
Phenolic -OH O-H Stretch (broad) 3200-3600 IR
Aromatic C-H C-H Stretch 3000-3100 IR, Raman
Aliphatic C-H C-H Stretch 2850-3000 IR, Raman
Aromatic C=C C=C Stretch 1450-1600 IR, Raman
Phenolic C-O C-O Stretch 1200-1300 IR

UV-Vis spectroscopy probes the electronic transitions within a molecule. Phenolic compounds typically exhibit characteristic absorption bands in the UV region due to π → π* transitions of the aromatic ring. For phenol itself, absorptions are observed around 210 nm and 270 nm. The presence of the ethylsulfanyl substituent on the benzene (B151609) ring in this compound is expected to cause a bathochromic (red) shift of these absorption maxima due to the electron-donating nature of the sulfur atom, which extends the conjugation.

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₈H₁₀OS). nih.gov

The fragmentation pattern provides valuable structural information. Phenols often exhibit a strong molecular ion peak. libretexts.org Common fragmentation pathways for substituted phenols include the loss of radicals or neutral molecules. For this compound, characteristic fragmentation could involve the cleavage of the ethyl group, leading to fragments corresponding to the loss of a methyl radical (•CH₃) or an ethyl radical (•C₂H₅). Cleavage of the C-S bond could also occur.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org DFT calculations are widely used to complement experimental data by providing theoretical insights into molecular properties.

For this compound, DFT calculations can be employed to optimize the molecular geometry, predicting bond lengths and angles. ijaemr.com These calculations can also predict the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). mdpi.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and can be related to the electronic transitions observed in the UV-Vis spectrum. bohrium.com

Furthermore, DFT can be used to calculate theoretical vibrational frequencies. derpharmachemica.com By comparing these calculated frequencies with the experimental IR and Raman spectra, a more detailed assignment of the vibrational modes can be achieved. researchgate.net The theoretical calculations can also aid in understanding the relative energies of different possible conformations of the molecule. nih.gov The B3LYP functional is a commonly used method for such calculations due to its reliability in predicting molecular properties. mdpi.com

Table 3: List of Compounds Mentioned

Compound Name
This compound

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful computational tool used to explore the conformational space of flexible molecules by simulating the atomic motions over time. drugdesign.orgbrunel.ac.uk For this compound, MD simulations can elucidate the range of accessible three-dimensional structures, which is primarily governed by the rotation around its flexible single bonds: the phenol C-O bond, the S-ethyl C-S bond, and the aromatic C-S bond.

An MD simulation of this compound would typically be initiated from an energy-minimized structure. The system's evolution is tracked by solving Newton's equations of motion for each atom, yielding a trajectory that describes the atomic positions and velocities over time. elifesciences.org By running simulations at various temperatures, it is possible to overcome rotational energy barriers and thoroughly sample the potential energy surface. drugdesign.org

The primary degrees of freedom for this compound are the dihedral angles associated with the ethylsulfanyl substituent. The conformational landscape can be visualized by plotting the potential energy as a function of these key torsion angles. Analysis of the MD trajectory allows for the identification of low-energy conformers and the transition states that connect them, providing a statistical map of the most probable shapes the molecule will adopt in a given environment. brunel.ac.uk While specific MD studies on this compound are not prevalent in the reviewed literature, the methodology is standard for analyzing similar flexible organic molecules, such as substituted phenols and thioethers. mdpi.comdntb.gov.ua

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies) via Quantum Chemical Methods

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules with high accuracy. science.gov These theoretical predictions are vital for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method, often paired with the B3LYP functional and a suitable basis set (e.g., 6-311+G(2d,p)). rsc.orgmdpi.com This approach calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). nih.gov

For this compound, calculations would be performed on its lowest-energy conformer, as geometry significantly influences chemical shifts. nih.gov The predicted shifts would reflect the electronic environment of each nucleus, influenced by the electron-donating hydroxyl (-OH) group and the sulfur atom of the ethylsulfanyl (-SEt) group. The aromatic protons and carbons are expected to show distinct shifts based on their position relative to these substituents. ucl.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents illustrative data based on DFT calculations (GIAO/B3LYP) for a representative conformation. Actual experimental values may vary.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 (-OH) - 155.8
C2 6.85 114.5
C3 (-SEt) - 139.5
C4 7.20 129.9
C5 6.75 115.0
C6 6.80 121.0
S-CH₂ 2.95 26.5
CH₃ 1.30 14.8
OH 5.50 -

Vibrational Frequencies: The infrared (IR) spectrum of this compound can be simulated by calculating the second derivatives of the energy with respect to atomic displacements. These calculations yield harmonic vibrational frequencies and their corresponding intensities. derpharmachemica.com The B3LYP functional with a basis set like 6-311++G(d,p) is widely used for this purpose. derpharmachemica.comajrconline.org

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor (e.g., 0.96) to improve agreement with experimental data. derpharmachemica.com Key predicted vibrational modes for this compound would include the broad O-H stretch, aromatic C-H and C=C stretching, C-S stretching, and various bending modes. ijaemr.comlibretexts.orglibretexts.org

Table 2: Predicted Key Vibrational Frequencies for this compound This table presents illustrative data based on scaled DFT/B3LYP calculations. Assignments are based on characteristic group frequencies.

Scaled Frequency (cm⁻¹) Intensity Assignment
3550 Strong, Broad O-H stretch
3060 Medium Aromatic C-H stretch
2965 Medium Asymmetric CH₃ stretch
2925 Medium Asymmetric CH₂ stretch
1605, 1580 Strong, Medium Aromatic C=C ring stretch
1470 Strong C-H bend (CH₂)
1240 Strong C-O stretch
700 Strong C-S stretch

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry provides a framework for investigating the reaction mechanisms, transition states, and activation energies of chemical processes. nycu.edu.tw For this compound, DFT calculations can be used to model potential reactions such as electrophilic aromatic substitution, oxidation, and C-H functionalization. researchgate.netnih.govrsc.org

A typical mechanistic study involves identifying the potential reactants and products and then locating the transition state (TS) structure that connects them on the potential energy surface. The TS is a first-order saddle point, and its structure provides insight into the geometry of the activated complex. researchgate.net The energy difference between the reactants and the transition state defines the activation energy barrier, which is crucial for determining reaction kinetics. researchgate.net

In the case of this compound, both the hydroxyl and ethylsulfanyl groups are ortho-, para-directing activators for electrophilic aromatic substitution. Computational analysis could predict the relative reactivity of the C2, C4, and C6 positions. For example, in a reaction with an electrophile (E⁺), DFT calculations could model the pathways for substitution at each site, determine the respective activation energies, and predict the major product isomer. The mechanism would likely proceed through a Wheland intermediate, whose stability at different positions could be computationally assessed. rsc.org Such studies are critical for understanding and optimizing synthetic routes involving substituted phenols. nih.gov

Correlation of Experimental Spectroscopic Data with Theoretical Predictions

The validation of computational models is achieved by comparing theoretical predictions with experimental data. The correlation between calculated and measured spectroscopic parameters serves as a benchmark for the accuracy of the theoretical methods employed. ni.ac.rsresearchgate.net

For this compound, this would involve acquiring experimental ¹H NMR, ¹³C NMR, and FT-IR spectra and comparing them to the predicted values from quantum chemical calculations. rsc.org A strong linear correlation between the set of experimental and calculated NMR chemical shifts indicates that the computational model accurately describes the electronic structure of the molecule. rsc.orgnih.gov

Similarly, in vibrational spectroscopy, the calculated (and scaled) frequencies are matched with the absorption bands in the experimental FT-IR spectrum. ijaemr.comresearchgate.net A good match allows for a confident assignment of the experimental bands to specific molecular vibrations. mdpi.com Discrepancies can often be explained by environmental factors in the experiment (like solvent effects or intermolecular hydrogen bonding) that were not fully accounted for in the gas-phase theoretical model. rsc.org

Table 3: Illustrative Correlation of Experimental and Theoretical Data for a Phenol Derivative This table demonstrates the typical comparison process. Experimental data for this compound is not readily available in the cited literature, so this serves as a representative example.

Spectroscopic Parameter Experimental Value (Hypothetical) Calculated Value (Illustrative) Difference
¹H Shift (C4-H) 7.25 ppm 7.20 ppm +0.05 ppm
¹³C Shift (C1) 156.2 ppm 155.8 ppm +0.4 ppm
IR Frequency (O-H stretch) 3545 cm⁻¹ 3550 cm⁻¹ -5 cm⁻¹
IR Frequency (C=C stretch) 1602 cm⁻¹ 1605 cm⁻¹ -3 cm⁻¹

This correlative approach is a cornerstone of modern chemical characterization, where the synergy between experiment and theory provides a robust and detailed understanding of molecular properties. ni.ac.rsresearchgate.net

Research on Advanced Applications and Functional Derivatives of 3 Ethylsulfanyl Phenol

Applications in Materials Science

The unique combination of a reactive phenol (B47542) group and a sulfur-containing moiety suggests that 3-(Ethylsulfanyl)phenol could be a valuable building block in materials science. However, specific research on this compound is currently limited.

Role as Monomers in the Synthesis of Advanced Polymeric Materials

Theoretically, this compound could serve as a monomer in the synthesis of various polymers. The phenolic hydroxyl group allows for polymerization through ether or ester linkages, while the aromatic ring can participate in electrophilic substitution reactions to create crosslinked networks. The ethylsulfanyl group could influence the polymer's properties by enhancing its refractive index, thermal stability, or affinity for metal surfaces. For instance, poly(thiophenol)s, synthesized from related thiophenol monomers, have been noted for their potential in various applications. justdial.comcore.ac.uk The synthesis of polymers from phenolic precursors is a well-established field, with applications ranging from resins to high-performance plastics. mdpi.com

Potential Polymerization Pathways for this compound:

Polymerization TypePotential ReactantsResulting Polymer LinkagePotential Polymer Properties
PolyetherificationDihaloalkanes, EpoxidesEther (-O-)Increased flexibility, thermal stability
PolyesterificationDiacyl chlorides, Dicarboxylic acidsEster (-COO-)Good mechanical properties, biodegradability
Electrophilic Aromatic SubstitutionAldehydes (e.g., formaldehyde)Methylene (B1212753) bridges (-CH2-)Thermosetting resins, high rigidity
Oxidative PolymerizationOxidizing agentsCarbon-carbon or carbon-sulfur bondsConductive or semi-conductive properties

Precursors for Organic Electronic and Optoelectronic Materials

Phenol and thiophenol derivatives are integral to the field of organic electronics due to their electron-donating nature and ability to be incorporated into conjugated systems. tandfonline.comresearchgate.net While no direct studies on the optoelectronic properties of this compound have been found, its structure suggests potential as a precursor for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The sulfur atom, in particular, can enhance intermolecular interactions and influence the material's charge transport properties. taylorandfrancis.com Research on related polythiophenes has shown their importance in developing conductive and electroactive materials. rsc.org

Development of Supramolecular Assemblies and Frameworks

The hydroxyl group of this compound is a prime candidate for forming hydrogen bonds, a key interaction in the construction of supramolecular assemblies. These ordered structures have applications in gas storage, separation, and sensing. The ethylsulfanyl group could participate in weaker interactions or be used as a coordination site for metal ions, leading to the formation of metal-organic frameworks (MOFs). The self-aggregation of thiophenol, driven by a balance of π-stacking and S–H···S hydrogen bonds, has been studied, providing a basis for predicting the behavior of its derivatives. nih.gov

Contributions to Catalysis

The dual functionality of this compound suggests its potential utility in the design of novel catalytic systems.

Design and Synthesis of Ligands for Homogeneous and Heterogeneous Catalysis

The sulfur atom in the ethylsulfanyl group and the oxygen of the phenol can act as donor atoms to coordinate with metal centers, forming stable complexes. Such ligands are crucial in homogeneous catalysis. tandfonline.commjcce.org.mk By modifying the backbone of this compound, bidentate or polydentate ligands could be synthesized for a variety of catalytic transformations. Furthermore, immobilization of these ligands onto solid supports could lead to the development of recyclable heterogeneous catalysts. Thiophenol-based ligands have been successfully used in creating binuclear nickel(II) complexes for selective oxidation reactions. tandfonline.com

Potential Ligand Architectures from this compound:

Ligand TypeSynthetic StrategyPotential Metal CoordinationCatalytic Application Areas
Bidentate (O, S)Direct use of the monomerPd, Pt, Ni, CuCross-coupling, oxidation
Tridentate (N, O, S)Introduction of a nitrogen-containing groupRh, Ru, FeHydrogenation, transfer hydrogenation
Phosphine-containingPhosphinomethylation of the phenolPd, RhCarbonylation, hydroformylation

Exploration of Organocatalytic Properties

Organocatalysis, the use of small organic molecules as catalysts, is a rapidly growing field. rsc.org Thiol and thiourea (B124793) derivatives have been shown to be effective organocatalysts for various asymmetric reactions, including Michael additions and aldol (B89426) reactions. mdpi.comresearchgate.net The phenolic hydroxyl group in this compound could act as a Brønsted acid or a hydrogen-bond donor, while the sulfur atom could participate in the catalytic cycle. While direct evidence is lacking, the structural motifs present in this compound are found in known organocatalysts, suggesting this as a promising area for future research.

Structure-Activity Relationship Studies in Related Thiophenolic Compounds

Structure-activity relationship (SAR) studies are fundamental in understanding how the chemical structure of a compound influences its properties and biological activity.

Investigation of Substituent Effects on Reactivity and Electronic Properties

The chemical reactivity and electronic characteristics of thiophenolic compounds are profoundly dictated by substituents on the aromatic ring. The inductive and resonance effects of functional groups can alter the electron density distribution across the molecule, thereby influencing its behavior in chemical reactions. mdpi.com

Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) play a crucial role in the reactivity of these compounds. nih.gov For instance, studies on benzoquinone derivatives reacting with thiols demonstrated that EWGs, such as chlorine, significantly enhance reactivity, while EDGs like methyl and t-butyl groups decrease it. nih.gov This is because EWGs pull electron density away from the aromatic ring, making it more electrophilic, whereas EDGs push electron density into the ring, increasing its nucleophilicity.

In a study of para-substituted thiophenols, it was observed that substituents with strong electron-donating potential, such as amino and hydroxyl groups, induced rapid aggregation of gold nanoparticles, indicating a significant alteration of surface electronic properties. mdpi.com Conversely, thiophenols with electron-withdrawing or weakly electron-donating groups did not cause such aggregation. mdpi.com These findings underscore the strong correlation between the electronic effects of substituents and the physicochemical properties of thiophenolic compounds. mdpi.com Computational studies using density functional theory (DFT) have also been employed to analyze how substituents impact the electronic properties, such as ionization potential and proton affinity, of phenol and thiophenol analogues, showing a strong correlation between these properties and the Hammett constant of the substituents. nih.gov

Development of Structure-Property Models

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the properties and activities of chemical compounds based on their molecular structure. researchgate.netacs.orgacs.org These models are essential for screening materials and systematically correlating structural features (descriptors) to functional properties. acs.org

The development of these models involves selecting appropriate molecular descriptors that quantify various aspects of the chemical structure. For thiophenolic and related compounds, these descriptors can be categorized as follows:

Descriptor CategoryExamplesDescription
Electronic Hammett constants (σ), Dipole moment, Partial atomic chargesQuantify the electronic influence of substituents, affecting reactivity and intermolecular interactions. nih.govresearchgate.net
Steric Molar refractivity (MR), Taft steric parametersDescribe the size and shape of the molecule or its substituents, which can influence binding to active sites. mdpi.com
Hydrophobic Log P (Octanol-water partition coefficient)Measures the lipophilicity of a compound, affecting its solubility and transport across biological membranes. nih.gov
Topological Connectivity indices, Shape indicesNumerical representations of molecular branching, size, and shape derived from the molecular graph. acs.org
Quantum Chemical HOMO/LUMO energies, Energy gap, Ionization potentialCalculated properties that relate to the molecule's reactivity, stability, and electronic transitions. nih.govresearchgate.net

A QSAR study on thiophene (B33073) derivatives successfully used molecular descriptors to predict genotoxicity, demonstrating the utility of these models in toxicology. researchgate.net Similarly, QSPR models have been developed to predict properties like the sweetness of aspartyl-derivatives and the adsorption capacity of zeolites, showcasing the broad applicability of this approach. researchgate.netacs.org

Environmental Research Pertaining to Phenols and Sulfur-Containing Aromatics

The presence of phenolic and sulfur-containing aromatic compounds in the environment is a significant concern, prompting research into their detection and degradation.

Analytical Method Development for Environmental Detection and Monitoring

Accurate detection and quantification of phenols and related compounds in environmental matrices like water and soil are critical for monitoring pollution. researchgate.netmdpi.com A variety of analytical techniques are employed for this purpose, often involving a combination of separation and detection methods. mdpi.com

Sample preparation is a crucial first step to extract and concentrate the target analytes from complex samples. nih.govenv.go.jp Techniques like solid-phase microextraction (SPME) are favored for being rapid and solvent-free. researchgate.net Liquid-liquid extraction and solid-phase extraction (SPE) are also common. nih.gov

The following table summarizes common analytical methods:

Analytical TechniqueCommon Detector(s)Typical Application/Notes
Gas Chromatography (GC) Mass Spectrometry (MS), Flame Ionization Detector (FID)A standard and versatile method for volatile and semi-volatile compounds. nih.gov GC-MS provides high selectivity for identification. mdpi.com Derivatization may be needed for non-volatile phenols. thermofisher.com
High-Performance Liquid Chromatography (HPLC) Mass Spectrometry (MS/MS), UV-Vis, FluorescenceSuitable for compounds that are thermally labile or not easily volatilized. thermofisher.com LC-MS/MS is a frequently applied technique offering competitive performance. mdpi.com Fluorescent probes have also been developed for selective detection of thiophenol in water samples. mdpi.com

These methods have been successfully used to identify and quantify various phenolic compounds in real-world samples, including groundwater and contaminated soils. researchgate.netmdpi.com

Studies on Abiotic and Biotic Degradation Pathways in Environmental Matrices

The persistence of organic pollutants in the environment is determined by their susceptibility to degradation through both non-biological (abiotic) and biological (biotic) processes. routledge.com

Abiotic Degradation involves physical and chemical processes that transform compounds without the intervention of living organisms. Key abiotic pathways include:

Photolysis: Degradation caused by exposure to light, particularly UV radiation.

Oxidation: Reactions with naturally occurring oxidants in the environment, such as hydroxyl radicals. eolss.net

Biotic Degradation is mediated by living organisms, primarily microorganisms like bacteria and fungi. biosphereplastic.com These organisms have evolved enzymatic pathways to break down complex organic molecules. eolss.net

For aromatic compounds like phenols, degradation often begins with oxidation by enzymes called oxygenases, which introduce hydroxyl groups onto the ring. biosphereplastic.comsrce.hr This is followed by cleavage of the aromatic ring, leading to metabolites that can enter central metabolic cycles. srce.hr

The degradation of hydrocarbons generally follows an order of decreasing susceptibility: n-alkanes > branched alkanes > low molecular weight aromatics > cyclic alkanes. biosphereplastic.com

Factors such as temperature, pH, oxygen availability, and the composition of the microbial community heavily influence the rate and extent of biodegradation. biosphereplastic.com

Plants also produce a variety of sulfur-containing secondary metabolites that play a role in defense against both abiotic and biotic stresses. mdpi.com The study of these natural pathways provides insight into how related synthetic compounds might be transformed in the environment. routledge.commdpi.com

Q & A

Q. How to address discrepancies in reported solubility data for this compound?

  • Answer : Standardize measurement conditions (pH, temperature, ionic strength). Use nephelometry for low-solubility compounds. Cross-reference with computational predictions (e.g., COSMO-RS) and experimental validation in buffered systems .

Data Interpretation & Reporting

Q. How to establish structure-activity relationships (SAR) for this compound derivatives?

  • Answer : Corrogate electronic (Hammett constants) and steric parameters with bioactivity data (e.g., IC50_{50}). Use QSAR models to predict toxicity or reactivity. Validate with crystallographic data (if available) .

Q. What statistical methods are robust for analyzing dose-dependent effects in this compound exposure studies?

  • Answer : Apply nonlinear regression (e.g., Hill equation) for sigmoidal dose-response curves. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.